molecular formula C44H26N6O7 B579529 Vat Blue 64 CAS No. 15935-52-1

Vat Blue 64

Cat. No.: B579529
CAS No.: 15935-52-1
M. Wt: 750.727
InChI Key: GBMNMRCKYNZALS-UHFFFAOYSA-N
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Description

Vat Blue 64 is a dark blue powder primarily used as a dye for cotton, polyester/cotton blended fabric, and knit fabric. It is known for its excellent color fastness properties, making it a popular choice in the textile industry .

Preparation Methods

Vat Blue 64 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the following steps:

Industrial production methods involve large-scale vatting processes where the dye is reduced and applied to the fabric in a controlled environment to ensure uniform coloration .

Mechanism of Action

Biological Activity

Vat Blue 64, a synthetic dye belonging to the anthraquinone class, is widely used in textile dyeing, particularly for cotton and polyester blends. Its chemical structure is represented by the molecular formula C44H26N6O7C_{44}H_{26}N_{6}O_{7} and a molecular weight of 750.71 g/mol. This dye is notable for its vibrant blue color and its application in various industrial processes. However, the biological activity of this compound, especially concerning its environmental impact and biodegradation potential, has garnered attention in recent research.

  • Name : C.I. This compound
  • CAS Number : 15935-52-1
  • Molecular Structure : Anthraquinone derivative
  • Applications : Primarily used in dyeing cotton and polyester/cotton fabrics.
PropertyValue
Molecular FormulaC44H26N6O7C_{44}H_{26}N_{6}O_{7}
Molecular Weight750.71 g/mol
Light Fastness7
Chlorine Bleach Fastness5
Soaping Fastness4-5

Biodegradation Studies

Recent studies have focused on the biodegradation of this compound and its environmental implications. A notable study isolated a strain of Pseudomonas aeruginosa capable of degrading Vat Blue dyes. The degradation rate was initially low but improved significantly under optimized conditions:

  • Optimal Conditions for Degradation :
    • Temperature: 35.0°C
    • pH: 7.0
    • Glucose: 1.0 g/L
    • Urea: 1.0 g/L
    • Initial Dye Concentration: 50 mg/L

Under these conditions, the degradation rate increased from an initial rate of approximately 85% to a maximum of 97% . This indicates that certain bacteria can effectively break down Vat Blue dyes, which is crucial for mitigating their environmental impact.

Toxicological Assessments

Toxicological studies have highlighted the potential adverse effects of this compound on aquatic organisms. Research indicates that vat dyes can exhibit toxicity to various species, affecting growth and reproduction rates . The persistence of these dyes in wastewater poses significant ecological risks, necessitating effective treatment methods to reduce their concentration before discharge into water bodies.

Case Study on Biodegradation Efficiency

In a controlled study, researchers investigated the efficiency of Pseudomonas aeruginosa in degrading Vat Blue dyes under varying conditions. The study utilized response surface methodology to optimize the degradation parameters:

  • Findings :
    • The quadratic model indicated significant interactions between temperature, pH, and nutrient concentration.
    • Statistical analysis revealed that higher pH levels and increased urea concentration positively influenced degradation rates.

This research underscores the importance of optimizing environmental conditions to enhance the biodegradation process, thereby reducing the ecological footprint of textile effluents containing Vat Blue dyes .

Properties

IUPAC Name

N-[4-amino-3-[5-(1-amino-4-benzamido-9,10-dioxoanthracen-2-yl)-1,3,4-oxadiazol-2-yl]-9,10-dioxoanthracen-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26N6O7/c45-35-27(19-29(47-41(55)21-11-3-1-4-12-21)31-33(35)39(53)25-17-9-7-15-23(25)37(31)51)43-49-50-44(57-43)28-20-30(48-42(56)22-13-5-2-6-14-22)32-34(36(28)46)40(54)26-18-10-8-16-24(26)38(32)52/h1-20H,45-46H2,(H,47,55)(H,48,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMNMRCKYNZALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)C4=NN=C(O4)C5=CC(=C6C(=C5N)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)N)C(=O)C9=CC=CC=C9C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864649
Record name N,N'-{1,3,4-Oxadiazole-2,5-diylbis[(4-amino-9,10-dioxo-9,10-dihydroanthracene-3,1-diyl)]}dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15935-52-1
Record name N,N′-[1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxo-3,1-anthracenediyl)]bis[benzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15935-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl))bis(benzamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[1,3,4-oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl)]bis(benzamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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